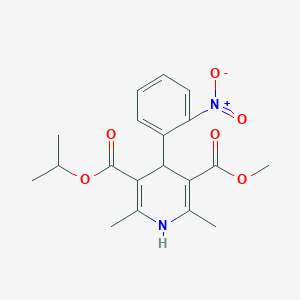![molecular formula C19H17NO7S B280694 4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid](/img/structure/B280694.png)
4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid, also known as EBS, is a synthetic compound that has been widely used in scientific research. This molecule is a sulfonamide derivative that contains a benzofuran ring, which gives it unique properties and potential applications in various fields of study.
Wirkmechanismus
4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid acts as a competitive inhibitor of carbonic anhydrase enzymes, which are responsible for the conversion of carbon dioxide and water into bicarbonate and protons. By inhibiting this process, this compound can affect various physiological processes that rely on the activity of carbonic anhydrases, such as acid-base balance, respiration, and ion transport.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific carbonic anhydrase isoform it targets. For example, this compound has been found to decrease intraocular pressure in glaucoma patients by inhibiting carbonic anhydrase II in the ciliary body. Additionally, this compound has been shown to reduce seizure activity in animal models of epilepsy by inhibiting carbonic anhydrase IV in the brain. These effects suggest that this compound has potential therapeutic applications in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid in lab experiments is its high specificity for carbonic anhydrase enzymes, which allows for targeted inhibition of specific isoforms. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments or applications.
Zukünftige Richtungen
There are several potential future directions for research involving 4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid. One area of interest is the development of this compound-based therapeutics for diseases such as glaucoma, epilepsy, and cancer. Additionally, further investigation into the specific isoforms of carbonic anhydrase targeted by this compound may lead to a better understanding of their physiological roles and potential therapeutic applications. Finally, the development of new synthetic methods for this compound may improve its accessibility and expand its potential applications in research.
Synthesemethoden
The synthesis of 4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid involves several steps, including the condensation of 3-ethoxycarbonyl-2-methyl-1-benzofuran-5-carboxylic acid with sulfanilic acid, followed by the addition of acetic anhydride and sulfuric acid. The final product is obtained after purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid has been extensively used in scientific research due to its ability to inhibit the activity of carbonic anhydrase enzymes. This property makes it a valuable tool in the study of various physiological and biochemical processes, such as ion transport, acid-base balance, and enzyme regulation. Additionally, this compound has been investigated for its potential use in the treatment of diseases such as glaucoma, epilepsy, and cancer.
Eigenschaften
Molekularformel |
C19H17NO7S |
|---|---|
Molekulargewicht |
403.4 g/mol |
IUPAC-Name |
4-[(3-ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C19H17NO7S/c1-3-26-19(23)17-11(2)27-16-9-6-13(10-15(16)17)20-28(24,25)14-7-4-12(5-8-14)18(21)22/h4-10,20H,3H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
CPVXADQCQFVSSO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O)C |
Kanonische SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,6-ditert-butyl-4-[[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280613.png)
![4-[[2-(1,3-benzoxazol-2-yl)hydrazinyl]methylidene]-2,6-ditert-butylcyclohexa-2,5-dien-1-one](/img/structure/B280614.png)


![2-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B280619.png)
![1-{2-[4-(Benzoylamino)phenyl]-2-oxoethyl}pyridinium](/img/structure/B280622.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]isoquinolinium](/img/structure/B280623.png)


![3-[2-(4-bromophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium](/img/structure/B280630.png)
![N-[1-(2-adamantyl)ethyl]-2-bromobenzamide](/img/structure/B280633.png)

